molecular formula C12H11N5O2S B249417 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol

Cat. No. B249417
M. Wt: 289.32 g/mol
InChI Key: MBFHSMGLXKJCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol is a benzoxadiazepine derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the fields of neuroscience and pharmacology. The purpose of

Mechanism of Action

The exact mechanism of action of 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the affinity of the receptor for GABA, which leads to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol include anxiolytic, sedative, and anticonvulsant properties. It has been shown to reduce anxiety-like behavior in animal models and to induce sedation and hypnosis in humans and animals. It also has anticonvulsant properties and has been shown to be effective in reducing seizures in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol in lab experiments include its well-established anxiolytic, sedative, and anticonvulsant properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for further research on 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a treatment for anxiety disorders and epilepsy. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity.

Synthesis Methods

The synthesis of 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-chloro-5-nitrobenzaldehyde in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by cyclization of the resulting intermediate with acetic anhydride.

Scientific Research Applications

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol

Molecular Formula

C12H11N5O2S

Molecular Weight

289.32 g/mol

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4H-1,3,4-benzoxadiazepin-5-one

InChI

InChI=1S/C12H11N5O2S/c1-17-7-13-16-12(17)20-6-10-14-15-11(18)8-4-2-3-5-9(8)19-10/h2-5,7H,6H2,1H3,(H,15,18)

InChI Key

MBFHSMGLXKJCOL-UHFFFAOYSA-N

SMILES

CN1C=NN=C1SCC2=NNC(=O)C3=CC=CC=C3O2

Canonical SMILES

CN1C=NN=C1SCC2=NNC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.